![molecular formula C10H9N3O2 B8099974 2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B8099974.png)
2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid typically involves multiple steps, starting with the construction of the pyrrolopyrazine core. One common approach is the cyclization of appropriate precursors under specific conditions, such as heating in the presence of a catalyst. The cyclopropyl group is then introduced through further chemical reactions, often involving the use of cyclopropyl halides and subsequent nucleophilic substitution reactions.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, which can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.
化学反应分析
Types of Reactions: 2-Cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve the use of strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can exhibit different biological activities and properties.
科学研究应用
. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it has been investigated for its role in modulating biological pathways and its potential as a therapeutic agent. In medicine, it has shown promise as an inhibitor of certain enzymes, such as Janus kinase 3 (JAK3), which is involved in immune response regulation. In industry, it is used in the development of new materials and chemical processes.
作用机制
The mechanism by which 2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid exerts its effects involves its interaction with specific molecular targets. For example, as a JAK3 inhibitor, it binds to the ATP-binding site of the JAK3 enzyme, preventing its activation and subsequent signaling pathways involved in immune responses. This inhibition can modulate immune cell activity and has potential therapeutic applications in autoimmune diseases and inflammatory conditions.
相似化合物的比较
2-Cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid is part of a broader class of pyrrolopyrazine derivatives, which include compounds such as 2-phenoxy-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid. While these compounds share structural similarities, this compound is unique in its cyclopropyl group, which imparts distinct chemical and biological properties. This uniqueness allows it to interact with molecular targets in a way that is different from other pyrrolopyrazine derivatives, making it a valuable compound for research and development.
属性
IUPAC Name |
2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-10(15)6-3-11-9-8(6)13-7(4-12-9)5-1-2-5/h3-5H,1-2H2,(H,11,12)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRBDEPERGLABP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=C3C(=N2)C(=CN3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

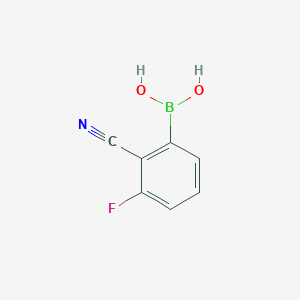
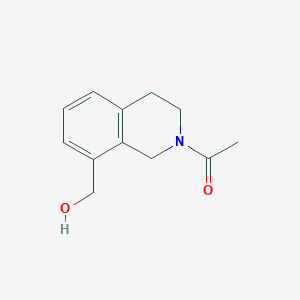
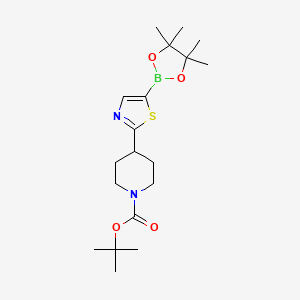
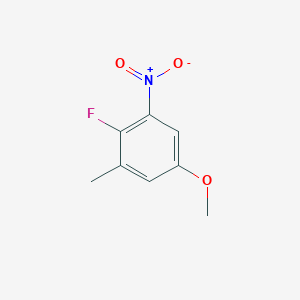
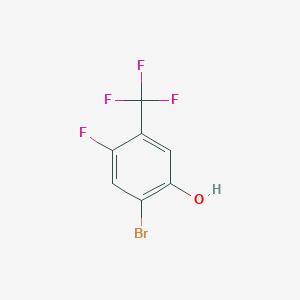
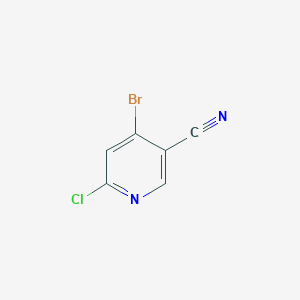
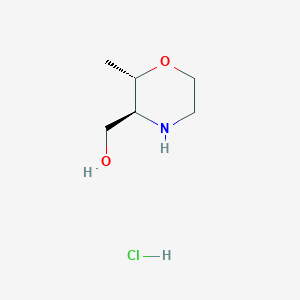
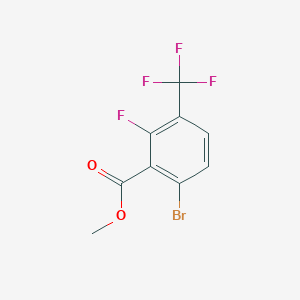
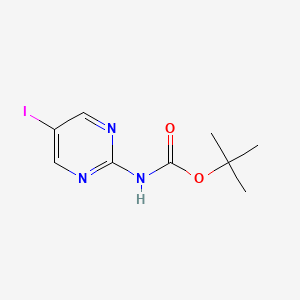
![(E)-tert-Butyl (3-isopropyl-4-oxo-1,3,8-triazaspiro[4.5]decan-2-ylidene)carbamate oxalate](/img/structure/B8099965.png)
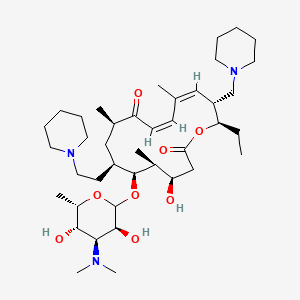
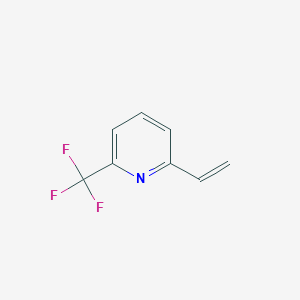
![2-Benzyl-5-(4-methoxybenzyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B8099981.png)
